

3-Ethynyl-4-methylbenzoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethynyl-4-methylbenzoic acid**

Cat. No.: **B1489538**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **3-Ethynyl-4-methylbenzoic Acid**

Introduction

3-Ethynyl-4-methylbenzoic acid (CAS No. 1001203-03-7) is a bespoke chemical intermediate of significant interest in the fields of medicinal chemistry and materials science.^{[1][2]} Its rigid, trifunctional structure—featuring a carboxylic acid, a methyl group, and a terminal alkyne—offers a versatile scaffold for the synthesis of complex molecular architectures. The carboxylic acid group provides a handle for amide coupling or esterification, the methyl group influences steric and electronic properties, and the ethynyl group is a prime substrate for powerful transformations such as Sonogashira coupling and click chemistry.

An exhaustive understanding of its physical properties is not merely academic; it is a prerequisite for its effective application. Properties such as solubility, melting point, and acidity dictate reaction conditions, purification strategies, formulation development, and ultimately, the viability of a synthetic route. This guide provides a comprehensive overview of the core physical properties of **3-Ethynyl-4-methylbenzoic acid**, grounded in established analytical principles and supplemented with detailed, field-proven methodologies for their empirical determination.

Section 1: Core Physicochemical Properties

The precise physical properties of **3-Ethynyl-4-methylbenzoic acid** are not extensively documented in publicly available literature. Therefore, this section presents a combination of

known data and expert-predicted characteristics based on its molecular structure and comparison with analogous compounds.

Summary of Physicochemical Data

Property	Value / Expected Range	Data Source / Rationale
CAS Number	1001203-03-7	Literature[1][2]
Molecular Formula	C ₁₀ H ₈ O ₂	Calculated from structure[1]
Molecular Weight	160.17 g/mol	Calculated from formula[1]
Melting Point	Not reported; predicted >170 °C	Based on analogs like 4-methylbenzoic acid (180-181 °C)[3]. The rigid, planar structure suggests strong crystal lattice packing.
Boiling Point	Not reported; predicted >270 °C	High melting point suggests a correspondingly high boiling point, likely with decomposition. Analog 4-methylbenzoic acid boils at 274-275 °C[3][4].
Solubility	Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol, Acetone); sparingly soluble in water.	The carboxylic acid group imparts polarity, while the aromatic ring provides nonpolar character. Similar to other benzoic acids[3][5].
Acidity (pKa)	Not reported; predicted ~4.1-4.3	The electron-withdrawing nature of the ethynyl group should increase acidity relative to 4-methylbenzoic acid (pKa = 4.36)[6]. Benzoic acid itself has a pKa of ~4.2[7].

Discussion of Properties

- Melting Point (m.p.): The melting point is a critical indicator of purity. For a crystalline solid like **3-Ethynyl-4-methylbenzoic acid**, a sharp melting range (typically <1 °C) signifies high purity. The predicted high melting point is attributed to strong intermolecular hydrogen bonding via the carboxylic acid dimers and efficient π -stacking of the aromatic rings in the crystal lattice. The absence of a literature value necessitates its empirical determination, for which Differential Scanning Calorimetry (DSC) is the gold standard (see Section 3.1).
- Solubility: Solubility dictates the choice of solvent for synthesis, purification (recrystallization), and analysis. The molecule is amphiphilic. The polar carboxylic acid group allows for solubility in polar solvents like methanol and DMSO, while the substituted benzene ring allows for some solubility in less polar solvents like ethyl acetate. As with many carboxylic acids, its solubility in aqueous media is expected to be low but will increase significantly upon deprotonation with a base to form the corresponding carboxylate salt.
- Acidity (pKa): The pKa value is fundamental to understanding the molecule's behavior in different pH environments. It determines the ionization state of the carboxylic acid, which in turn influences its reactivity, solubility, and biological absorption. The ethynyl group at the meta position acts as a weak electron-withdrawing group through induction, which stabilizes the conjugate base (carboxylate anion). This stabilization effect leads to a prediction of slightly stronger acidity (a lower pKa) compared to 4-methylbenzoic acid[6].

Section 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for verifying the chemical identity and structural integrity of **3-Ethynyl-4-methylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (^1H) and carbon (^{13}C) nuclei.

- Predicted ^1H NMR Spectrum (in DMSO- d_6 , 400 MHz):
 - ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet, exchangeable with D_2O).

- ~8.0-7.5 ppm (m, 3H): Aromatic protons, exhibiting complex splitting patterns (likely a doublet, a singlet-like peak, and a doublet of doublets).
- ~4.5 ppm (s, 1H): Acetylenic proton (terminal alkyne).
- ~2.4 ppm (s, 3H): Methyl group protons.
- Predicted ^{13}C NMR Spectrum (in DMSO-d₆, 100 MHz):
 - ~167 ppm: Carboxylic acid carbonyl carbon.
 - ~140-120 ppm: Six distinct aromatic carbon signals.
 - ~85-80 ppm: Two acetylenic carbon signals.
 - ~20 ppm: Methyl carbon.
- Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire a ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a broadband-decoupled ^{13}C NMR spectrum. For complete assignment, 2D NMR experiments like COSY and HSQC may be necessary.
- Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

- Key Predicted IR Absorptions (ATR):

- 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.
- ~3290 cm⁻¹ (sharp, medium): ≡C-H stretch of the terminal alkyne.
- ~2110 cm⁻¹ (weak to medium): C≡C stretch of the alkyne.
- ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.
- ~1600, ~1480 cm⁻¹: C=C stretches within the aromatic ring.
- ~1300 cm⁻¹: C-O stretch of the carboxylic acid.

- Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

- Predicted Mass Spectrum (High-Resolution ESI-):
 - Molecular Ion: [M-H]⁻ at m/z 159.0451 (corresponding to C₁₀H₇O₂⁻). The high-resolution measurement is crucial for confirming the elemental composition.
 - Key Fragment Ion: Loss of CO₂ (44 Da) from the molecular ion to give a fragment at m/z 115.0542.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (e.g., 5-10 μ L/min).
- Ionization: Use negative ion mode (ESI-) to deprotonate the carboxylic acid, which is typically a very efficient process.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

Section 3: Experimental Methodologies for Physical Property Determination

The following protocols describe self-validating systems for the precise determination of key physical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus because it measures the heat flow into the sample as a function of temperature. The melting event is observed as an endothermic peak, and the peak onset provides a highly accurate and reproducible measure of the melting point, free from subjective operator error.

- Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium).
- Sample Preparation: Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
- Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature

well above the melting point (e.g., 220 °C).

- Data Analysis: Analyze the resulting thermogram. The extrapolated onset temperature of the endothermic melting peak is reported as the melting point.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination using DSC.

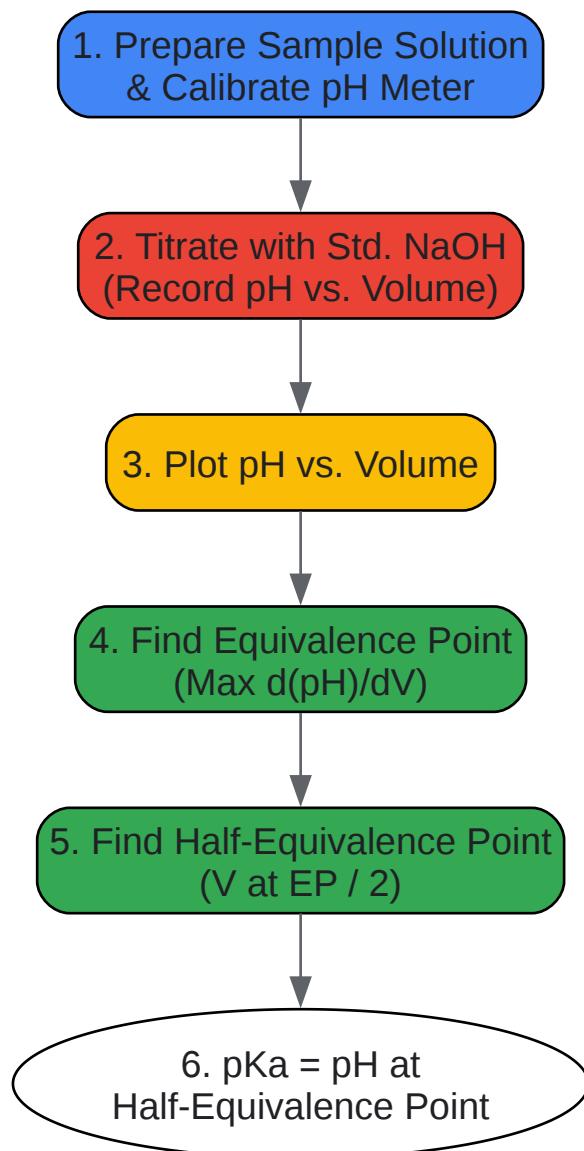
Solubility Assessment via Shake-Flask Method

Causality: The shake-flask method is a robust equilibrium-based technique. By agitating an excess of the solid with the solvent for an extended period, it ensures that the solution becomes saturated. Subsequent analysis of the clear supernatant provides a thermodynamically accurate measure of solubility at a given temperature.

- System Setup: Add an excess amount of **3-Ethynyl-4-methylbenzoic acid** to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, ethyl acetate).
- Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.
- Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles. Dilute the sample gravimetrically with a suitable solvent.

- Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

[Click to download full resolution via product page](#)


Caption: Workflow for Solubility Assessment via Shake-Flask Method.

pKa Determination via Potentiometric Titration

Causality: Potentiometric titration directly measures the change in pH as a function of the volume of added titrant (a strong base). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal ($[HA] = [A^-]$). This method provides a direct thermodynamic measurement of the acid dissociation constant.

- Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a water/methanol co-solvent mixture to ensure solubility).
- Instrument Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
- Titration: Use an auto-burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
- Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

- Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (identified from the first derivative). The half-equivalence point is at half the volume of the equivalence point. The pKa is the pH value at this half-equivalence point.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

While **3-Ethynyl-4-methylbenzoic acid** is a compound with specific, documented utility, a comprehensive public dataset of its physical properties is lacking. This guide bridges that gap by integrating known structural information with predictions based on well-understood chemical principles and data from analogous molecules. More importantly, it provides robust, detailed, and validated experimental protocols for researchers to determine these critical parameters in their own laboratories. The accurate characterization of properties like melting point, solubility, and pKa is a non-negotiable step in leveraging this versatile building block for the next generation of pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Ethynyl-4-methyl-benzoic acid | 1001203-03-7 [chemicalbook.com]
- 3. p-Tolnic acid - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-methylbenzoic acid [chemister.ru]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [3-Ethynyl-4-methylbenzoic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1489538#3-ethynyl-4-methylbenzoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com